4-(4-(1H-pyrrol-1-yl)butanamido)benzamide

Description

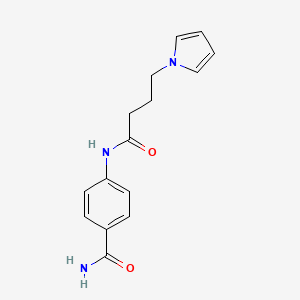

4-(4-(1H-Pyrrol-1-yl)butanamido)benzamide is a synthetic benzamide derivative featuring a pyrrole moiety linked via a butanamido bridge to the benzamide core. The pyrrole group contributes to its aromatic and hydrogen-bonding capabilities, which may influence solubility, metabolic stability, and target binding .

Propriétés

IUPAC Name |

4-(4-pyrrol-1-ylbutanoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c16-15(20)12-5-7-13(8-6-12)17-14(19)4-3-11-18-9-1-2-10-18/h1-2,5-10H,3-4,11H2,(H2,16,20)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWXQFQRIJTUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(1H-pyrrol-1-yl)butanamido)benzamide typically involves the reaction of 4-aminobenzamide with 4-(1H-pyrrol-1-yl)butanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-(1H-pyrrol-1-yl)butanamido)benzamide can undergo various types of chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding pyrrole oxides.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Pyrrole oxides.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the benzamide moiety.

Applications De Recherche Scientifique

4-(4-(1H-pyrrol-1-yl)butanamido)benzamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the context of cancer research.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(4-(1H-pyrrol-1-yl)butanamido)benzamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound may interact with enzymes or receptors involved in key biological processes, thereby modulating their activity and leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide (3f)

- Structure : Differs by replacing the butanamido linker with a direct phenyl-pyrrole attachment .

- Synthesis: Synthesized via nickel-catalyzed reductive aminocarbonylation using iodobenzene and 1-(4-nitrophenyl)-1H-pyrrole, yielding 42% under optimized conditions (Ni(glyme)Cl₂ catalyst, DMF solvent, 120°C, 16 hours) .

- Key Data : Molecular formula C₁₈H₁₄FN₂O (HRMS: [M+H]⁺ 293.1090) .

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

- Structure : Features an imidazole ring instead of pyrrole, with halogen substitutions (Cl, F) on the phenyl group .

- Activity : Exhibits potent anticancer activity against cervical cancer cell lines, attributed to the imidazole’s basicity and halogen-enhanced lipophilicity .

Patented Quinoline-Pyrrole Hybrids

- Examples: N-(4-(6-(1H-pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)benzamide

Metabolic and Pharmacokinetic Considerations

- Metabolism : Benzamide derivatives are typically metabolized via hepatic pathways, with pyrrole rings prone to oxidation or conjugation. The butanamido linker in 4-(4-(1H-pyrrol-1-yl)butanamido)benzamide may slow cleavage compared to direct aryl attachments (e.g., 3f) .

- Active Metabolites : Imidazole derivatives like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide may generate sulfoxide or hydroxylated metabolites with retained activity, whereas pyrrole-based compounds could form inactive conjugates .

Activité Biologique

4-(4-(1H-pyrrol-1-yl)butanamido)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrrole ring, an amide functional group, and a benzamide moiety, which are significant for its biological activity. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate the activity of enzymes or receptors involved in critical biological pathways. Specifically, it has been investigated for its potential role in:

- Anticancer Activity : The compound has shown promise in inhibiting receptor tyrosine kinases (RTKs), which are crucial in cancer progression.

- Antiseizure Effects : Analogous compounds have been reported to exhibit significant antiseizure properties, suggesting a potential therapeutic application in epilepsy.

Table 1: Biological Activity Overview

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

- Anticancer Studies :

-

Epilepsy Research :

- Research on pyrrolidone butanamides revealed that specific modifications enhance their antiseizure efficacy. The findings suggest that structural variations can lead to improved binding at the levetiracetam binding site, highlighting the importance of molecular design in developing effective antiepileptic drugs .

- Receptor Interaction Studies :

Q & A

Q. What are the key synthetic routes for 4-(4-(1H-pyrrol-1-yl)butanamido)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of pyrrole and benzamide intermediates via nucleophilic substitution or coupling reactions.

- Step 2 : Coupling the pyrrole moiety to the butanamido linker using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Step 3 : Purification via column chromatography or recrystallization. Intermediates are characterized using thin-layer chromatography (TLC) and ¹H/¹³C NMR spectroscopy to confirm regiochemistry and purity .

Q. How is the molecular structure of this compound validated?

Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for pyrrole protons (δ 6.2–6.8 ppm) and benzamide NH/CO groups (δ 8.0–10.0 ppm).

- X-ray crystallography : Resolves bond lengths and dihedral angles between the pyrrole and benzamide groups.

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., C₁₅H₁₆N₄O₂) .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should include:

- Enzyme inhibition assays : Target kinases or proteases due to pyrrole's π-π stacking potential.

- Cellular viability assays (e.g., MTT): Assess cytotoxicity in cancer cell lines.

- Receptor binding studies : Use radioligand displacement assays for GPCRs or neurotransmitter receptors .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Target Identification : Employ affinity chromatography or surface plasmon resonance (SPR) to identify binding partners.

- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways post-treatment.

- Mutagenesis Studies : Modify suspected binding residues in target proteins (e.g., kinase catalytic domains) to validate interactions .

Q. How should contradictions in structure-activity relationship (SAR) data be resolved?

- Comparative Analysis : Test analogs (e.g., 4-(2-formyl-pyrrolyl)benzamide derivatives) to isolate functional group contributions .

- Computational Docking : Model interactions with targets (e.g., using AutoDock Vina) to predict binding modes and reconcile discrepancies.

- Dose-Response Curves : Quantify EC₅₀/IC₅₀ shifts across analogs to identify critical substituents .

Q. What strategies optimize synthetic yield and purity for scale-up?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reaction efficiency.

- Temperature Control : Maintain ≤0°C during acid-sensitive steps (e.g., amide bond formation).

- Purification : Employ preparative HPLC with C18 columns for high-purity isolation .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- ADMET Prediction : Use tools like SwissADME to forecast solubility, permeability, and metabolic stability.

- Molecular Dynamics Simulations : Simulate compound-receptor complexes to assess binding persistence.

- QSAR Models : Train algorithms on bioactivity data to prioritize substituents for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.